molecular formula C6H5BrFNO B1410632 3-Amino-2-bromo-6-fluorophenol CAS No. 1805504-59-9

3-Amino-2-bromo-6-fluorophenol

Cat. No. B1410632
CAS RN: 1805504-59-9
M. Wt: 206.01 g/mol
InChI Key: PKNOKMOQPNLZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-2-bromo-6-fluorophenol” is a chemical compound that belongs to the class of phenols . It contains three functional groups: an amino group, a bromide, and a fluoride .


Synthesis Analysis

The synthesis of such compounds often involves halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. Other methods for the synthesis of phenols could potentially be applied, such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “3-Amino-2-bromo-6-fluorophenol” can be analyzed using various tools like MolView . The InChI code for a similar compound, “6-Amino-3-bromo-2-fluorophenol”, is 1S/C6H5BrFNO/c7-3-1-2-4 (9)6 (10)5 (3)8/h1-2,10H,9H2 .


Chemical Reactions Analysis

The chemical reactions involving “3-Amino-2-bromo-6-fluorophenol” would depend on the specific conditions and reactants. Phenols, in general, can undergo a variety of reactions such as ester rearrangement, rearrangement of N-phenylhydroxylamines, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .

Mechanism of Action

The mechanism of action of “3-Amino-2-bromo-6-fluorophenol” would depend on its specific use. As a phenol derivative, it could potentially participate in various chemical reactions due to its functional groups .

properties

IUPAC Name

3-amino-2-bromo-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNOKMOQPNLZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-bromo-6-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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